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molecular formula C8H5N3O4 B8809371 4-Methyl-3,5-dinitrobenzonitrile

4-Methyl-3,5-dinitrobenzonitrile

Cat. No. B8809371
M. Wt: 207.14 g/mol
InChI Key: XLZYQRLDGGJMDI-UHFFFAOYSA-N
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Patent
US05716966

Procedure details

A solution of 4-cyano-2,6-dinitrotoluene (8.55 g) in concentrated hydrochloric acid (70 mL) and glacial acetic acid (10 mL) is treated with tin metal (granules, 14.66 g), which is added slowly so that the temperature does not exceed 50° C. The reaction is stirred at 50° C. for 2.5 hours, then poured into ice and basified to pH=11 with concentrated ammonium hydroxide. The products are extracted with ethyl acetate (5×300 mL). The combined extracts are dried over sodium sulfate and rotary evaporated. The residue is purified by flash chromatography on silica gel, eluting with 50% ethyl acetate/hexane to afford 4-cyano-2,6-diaminotoluene as a yellow solid.
Quantity
8.55 g
Type
reactant
Reaction Step One
Name
Quantity
14.66 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[C:6]([CH3:12])=[C:5]([N+:13]([O-])=O)[CH:4]=1)#[N:2].[Sn].[OH-].[NH4+]>Cl.C(O)(=O)C>[C:1]([C:3]1[CH:4]=[C:5]([NH2:13])[C:6]([CH3:12])=[C:7]([NH2:9])[CH:8]=1)#[N:2] |f:2.3,^3:15|

Inputs

Step One
Name
Quantity
8.55 g
Type
reactant
Smiles
C(#N)C1=CC(=C(C(=C1)[N+](=O)[O-])C)[N+](=O)[O-]
Name
Quantity
14.66 g
Type
reactant
Smiles
[Sn]
Name
Quantity
70 mL
Type
solvent
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred at 50° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added slowly so that the temperature
CUSTOM
Type
CUSTOM
Details
does not exceed 50° C
EXTRACTION
Type
EXTRACTION
Details
The products are extracted with ethyl acetate (5×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts are dried over sodium sulfate and rotary evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with 50% ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(#N)C1=CC(=C(C(=C1)N)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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